Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . This compound is a derivative of pyrazolo[1,5-a]pyrimidine, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of appropriate pyrazolo[1,5-a]pyrimidine precursors with methyl chloroformate and 2-chloroethylamine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Triazole-pyrimidine hybrids: These compounds also exhibit diverse biological activities and are investigated for their potential therapeutic applications.
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has shown neuroprotective effects and can be compared in terms of its mechanism of action and therapeutic potential.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-16-10(15)8-4-9-12-5-7(2-3-11)6-14(9)13-8/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPOADLMYHAAET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140464 |
Source
|
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-05-9 |
Source
|
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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